molecular formula C5H8NaO5 B12359207 D-2-Hydroxypentanedioic acid disodium salt CAS No. 103404-90-6

D-2-Hydroxypentanedioic acid disodium salt

Cat. No.: B12359207
CAS No.: 103404-90-6
M. Wt: 171.10 g/mol
InChI Key: BSQWVXVOUGONKH-AENDTGMFSA-N
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Description

D-2-Hydroxypentanedioic acid disodium salt, also known as D-α-Hydroxyglutaric acid disodium salt, is an organic compound with the molecular formula C5H6Na2O5. It is a derivative of glutaric acid and is characterized by the presence of a hydroxyl group at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-2-Hydroxypentanedioic acid disodium salt is typically synthesized from 2-ketoglutarate through the action of hydroxyacid-oxoacid transhydrogenase. This enzyme catalyzes the conversion of 2-ketoglutarate to D-2-Hydroxypentanedioic acid. The reaction conditions generally involve the use of a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microbial fermentation processes. Specific strains of bacteria are engineered to overproduce the enzyme hydroxyacid-oxoacid transhydrogenase, facilitating the efficient conversion of 2-ketoglutarate to the desired product. The compound is then isolated and purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: D-2-Hydroxypentanedioic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

D-2-Hydroxypentanedioic acid disodium salt exerts its effects primarily through its interaction with α-Ketoglutarate-dependent dioxygenases. It acts as a weak competitive inhibitor of these enzymes, with a Ki value of 10.87±1.85 mM. This inhibition affects various metabolic pathways, including those involved in histone demethylation and cellular respiration . The compound’s interaction with these enzymes leads to alterations in gene expression and metabolic flux, which can have significant biological consequences .

Comparison with Similar Compounds

  • L-2-Hydroxyglutaric acid disodium salt
  • DL-2-Hydroxyglutaric acid disodium salt
  • 3-Hydroxyglutaric acid
  • α-Ketoglutaric acid
  • L-2-Aminoadipic acid

Comparison: D-2-Hydroxypentanedioic acid disodium salt is unique due to its specific stereochemistry and its role as a competitive inhibitor of α-Ketoglutarate-dependent dioxygenases. Unlike its L-isomer, which has a lower Ki value and thus a higher affinity for the enzyme, the D-isomer’s weaker inhibition allows for more nuanced studies of enzyme kinetics and metabolic regulation. Additionally, its applications in peptide synthesis and as a biomarker for metabolic disorders further distinguish it from other similar compounds .

Properties

CAS No.

103404-90-6

Molecular Formula

C5H8NaO5

Molecular Weight

171.10 g/mol

InChI

InChI=1S/C5H8O5.Na/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m1./s1

InChI Key

BSQWVXVOUGONKH-AENDTGMFSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)O.[Na]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)O.[Na]

Origin of Product

United States

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